2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
KXCYJZBGGVILPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCC2=CSC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 2 Thiophen 3 Yl Ethyl Cyclopentan 1 Ol and Its Structural Motifs
Reaction Pathway Elucidation for Key Synthetic Transformations
Understanding the step-by-step sequence of bond-breaking and bond-forming events is central to elucidating reaction pathways. For a molecule comprising a substituted cyclopentanol (B49286) ring linked to a thiophene (B33073) moiety, the key transformations include the formation of the five-membered alcohol ring and the functionalization of the heterocyclic aromatic ring.
Mechanisms of Cyclopentanol Ring Formation
The synthesis of the cyclopentanol ring can be achieved through various mechanistic pathways, often involving cyclization of a linear precursor.
Intramolecular Carbonyl Addition (Aldol-type Cyclization): A common strategy involves the intramolecular cyclization of a δ-keto aldehyde or a related dicarbonyl compound. The mechanism proceeds via the formation of an enolate, which then attacks the carbonyl group at the other end of the chain to form a five-membered ring. This is a powerful method for constructing substituted cyclopentane (B165970) rings.
Ring-Closing Metathesis (RCM): Ruthenium carbene complexes can catalyze the ring-closing metathesis of a diene precursor. organic-chemistry.org This is followed by hydrogenation of the resulting cyclopentenol (B8032323) to yield the saturated cyclopentanol. organic-chemistry.org
[3+2] Cycloadditions: Formal [3+2] cycloaddition reactions can construct the cyclopentane ring in a highly convergent manner. For instance, the reaction of donor-acceptor cyclopropanes with epoxides, promoted by a Lewis acid, can proceed through a formal [3+2] cycloaddition to the C=C double bond, yielding substituted cyclopentanols. researchgate.net The mechanism involves the generation of a 1,3-zwitterionic intermediate from the cyclopropane (B1198618) that reacts with the enolate formed from the epoxide. researchgate.net
Pinacol (B44631) Coupling: The intramolecular pinacol coupling of dicarbonyl compounds, often catalyzed by reagents like samarium diiodide (SmI2), can produce cyclopentane-1,2-diols with high diastereoselectivity. organic-chemistry.org Subsequent deoxygenation steps can lead to the desired cyclopentanol.
Radical Cyclization: A biradical mechanism is envisaged for the unimolecular decomposition and formation of cycloalkanes. arxiv.org In a synthetic context, radical cyclization of an appropriately functionalized halo-alkene can be initiated to form the C-C bond of the cyclopentane ring.
Mechanistic Aspects of Thiophene Functionalization and Coupling Reactions
The thiophene ring is an electron-rich aromatic system that undergoes a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on thiophene is analogous to that of benzene (B151609), proceeding through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. Due to the electron-donating nature of the sulfur atom, thiophene is more reactive than benzene towards electrophiles. Substitution typically occurs preferentially at the C2 position, and to a lesser extent, the C3 position.
Metalation and C-H Functionalization: Thiophenes can be deprotonated by strong bases like butyllithium (B86547) to form thienyllithium reagents. rroij.com These nucleophilic intermediates react with various electrophiles to introduce functional groups onto the ring. rroij.com More recently, direct C-H functionalization catalyzed by transition metals like palladium has emerged as a powerful tool. researchgate.netrsc.org This approach avoids the pre-functionalization step of forming an organometallic reagent. For instance, Pd-catalyzed 1,4-migration associated with direct arylation can activate the typically less reactive β-positions (C3 or C4) of the thiophene ring. rsc.org
Cross-Coupling Reactions: Thiophene derivatives, particularly halo-thiophenes or thienylboronic acids, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. researchgate.net The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-thiophene, transmetalation with the organometallic coupling partner (e.g., a boronic acid), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Elucidation of Catalyst and Ligand Roles in Selective Synthesis
Catalysts and their associated ligands are paramount in controlling the efficiency and selectivity (chemo-, regio-, and stereo-) of synthetic transformations involving both the cyclopentanol and thiophene moieties.
Palladium Catalysts: Palladium complexes are extensively used in thiophene chemistry. For example, a simple system of PdI2 with KI as an additive is effective for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes. organic-chemistry.org In cross-coupling reactions, the choice of catalyst and ligands is crucial. Catalysts like Pd(OAc)2 and Pd(PPh3)4 are commonly employed for Suzuki reactions on thiophene substrates. researchgate.net The ligands stabilize the palladium center, influence its reactivity, and can control the regioselectivity of C-H functionalization. rsc.orgresearchgate.net
Copper and Rhodium Catalysts: Copper-catalyzed reactions, such as the addition/oxidative cyclization of thioamides with alkynoates, provide routes to substituted 2-aminothiophenes. nih.govbohrium.com Rhodium catalysts can generate thiavinyl carbenes from 1,2,3-thiadiazoles, which then undergo [3+2] cycloaddition reactions with alkynes to afford highly substituted thiophenes. organic-chemistry.orgbohrium.com
Lewis Acids in Cyclopentanol Synthesis: In the formation of the cyclopentanol ring via [3+2] cycloadditions, Lewis acids like scandium(III) triflate or EtAlCl2 are crucial. researchgate.net They activate the substrates and can dictate the reaction pathway, leading to different cycloadducts with high regioselectivity. researchgate.net
Table 1: Selected Catalytic Systems in Thiophene and Cyclopentanol Synthesis
| Reaction Type | Catalyst System | Role of Catalyst/Ligand | Reference(s) |
|---|---|---|---|
| Thiophene Heterocyclodehydration | PdI₂ / KI | Catalyzes 5-endo-dig S-cyclization. | mdpi.com, organic-chemistry.org |
| Thiophene Cross-Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination cycle. | researchgate.net |
| Thiophene Synthesis | Rhodium Catalyst | Generates thiavinyl carbene intermediate for cycloaddition. | bohrium.com, organic-chemistry.org |
| Cyclopentanol Synthesis | CoI₂(dppe) / Zn / ZnI₂ | Catalyzes diastereoselective reductive [3+2] cycloaddition. | organic-chemistry.org |
| Cyclopentanol Synthesis | Sc(OTf)₃ or BF₃·OEt₂ | Lewis acid activation for trapping of alkynyl aldehydes. | researchgate.net |
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for understanding reaction rates and identifying the slowest, or rate-limiting, step in a mechanistic sequence. While specific kinetic data for the synthesis of 2-[2-(thiophen-3-yl)ethyl]cyclopentan-1-ol is not extensively reported, general principles can be applied from studies on its structural motifs.
Theoretical calculations using methods like the canonical variational transition state theory (CVT) are used to determine rate constants for reactions over a wide range of temperatures. researchgate.net For reactions involving cyclopentane, such as hydrogen abstraction by a hydroxyl radical, these studies reveal that variational effects and torsional anharmonicity play key roles in determining the reaction kinetics. researchgate.net
In the ring-opening of cycloalkanes, the initial C-C bond cleavage to form a biradical is typically the rate-limiting step. arxiv.org For multi-step catalytic cycles, such as palladium-catalyzed cross-couplings, the rate-limiting step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst, and reaction conditions. For electron-rich heterocycles like thiophene, oxidative addition is often the slow step.
Stereochemical Control and Diastereoselectivity/Enantioselectivity Mechanisms
The synthesis of this compound, which contains at least two chiral centers, requires precise control of stereochemistry. This can be achieved through diastereoselective or enantioselective methods.
Diastereoselectivity: Diastereoselectivity often arises when a new stereocenter is formed in a molecule that already contains one. In the synthesis of functionalized cyclopentanones, for example, excellent diastereoselectivity in aza-Michael reactions has been ascribed to hydrogen bonding between a tertiary alcohol on the ring and the incoming nucleophile, which directs the attack to one face of the molecule. worktribe.com Similarly, in intramolecular reactions like the pinacol coupling, high diastereoselectivity can be achieved, with diastereomeric excesses (de) up to 99%. organic-chemistry.org This substrate-controlled selectivity is a powerful tool for building complex stereochemical arrays.
Enantioselectivity: Enantioselective synthesis creates a chiral molecule from an achiral precursor, often using a chiral catalyst or reagent. For instance, the kinetic resolution of cyclopentenones can be achieved through enantioselective reduction using a chiral catalytic system like (S)-p-tol-BINAP/CuCl/NaOtBu. acs.org In such a process, one enantiomer of the racemic starting material reacts faster than the other, allowing for their separation. Asymmetric synthesis, such as the enantioselective alkyl addition to an α,β-unsaturated aldehyde followed by a directed diastereoselective cyclopropanation, allows for the one-pot synthesis of chiral cyclopropyl (B3062369) alcohols with high enantioselectivity. nih.gov These principles can be applied to the asymmetric synthesis of the cyclopentanol ring.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation or computational modeling of short-lived intermediates and transition states is critical for confirming a proposed reaction mechanism.
Reaction Intermediates: In the electrophilic substitution of thiophene, the Wheland intermediate (a sigma complex) is a well-established intermediate. In metal-catalyzed reactions, various organometallic species are formed. For example, 2-lithiothiophene is a key intermediate in functionalization reactions using butyllithium. rroij.com In some thiophene syntheses, radical species like the trisulfur (B1217805) radical anion (S3•-) have been identified as key intermediates through EPR experiments. organic-chemistry.org In certain metal-promoted cyclizations, sulfonium (B1226848) salts have also been proposed as intermediates. nih.gov
Transition States: The structures of transition states are often investigated using computational methods like Density Functional Theory (DFT). researchgate.netrsc.org For reactions involving the cyclopentane ring, such as hydrogen abstraction, calculations have been used to characterize the torsional conformers of the transition state. researchgate.net These studies highlight the importance of considering the flexibility of the five-membered ring and the anharmonicities of its vibrations when calculating activation energies. researchgate.net For the ring-opening of cyclopentane, the transition state involves a significantly stretched C-C bond as the ring breaks to form a biradical intermediate. arxiv.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Thiophen 3 Yl Ethyl Cyclopentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Without experimental data, a theoretical ¹H NMR spectrum can be predicted. The spectrum would be expected to show distinct signals for the protons on the cyclopentanol (B49286) ring, the ethyl chain, and the thiophene (B33073) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the thiophene ring and the hydroxyl group. Protons on the thiophene ring would appear in the aromatic region, while the protons of the cyclopentanol ring and the ethyl chain would be found in the aliphatic region. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a predicted ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The carbons of the thiophene ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopentanol and ethyl groups. The carbon atom bonded to the hydroxyl group in the cyclopentanol ring would be deshielded and appear at a characteristic chemical shift.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
To establish the precise connectivity of protons and carbons, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity within the cyclopentanol ring and the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the thiophene ring, the ethyl chain, and the cyclopentanol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the substituents on the cyclopentanol ring.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic thiophene ring and the aliphatic cyclopentane (B165970) and ethyl groups would be observed around 2850-3100 cm⁻¹. The spectrum would also feature characteristic C=C stretching bands for the thiophene ring and C-O stretching for the alcohol.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of a water molecule from the alcohol group and cleavage of the ethyl chain, providing further confirmation of the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) would likely be employed to generate the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would induce fragmentation, providing valuable structural information.
The fragmentation pattern can be predicted based on the functional groups present in the molecule: the cyclopentanol ring, the ethyl linker, and the thiophene moiety. Key fragmentation pathways would likely include:
Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated parent ion, resulting in a significant [M+H-H₂O]⁺ ion. This occurs through a dehydration reaction involving the hydroxyl group of the cyclopentanol ring.
Cleavage of the Ethyl Linker: Fission of the C-C bonds within the ethyl side chain can lead to several characteristic fragment ions. Cleavage alpha to the thiophene ring could generate a stable thienyl-ethyl carbocation.
Ring Opening of Cyclopentanol: The cyclopentyl ring can undergo fragmentation, often initiated by the loss of water, leading to the formation of various smaller carbocations.
Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although it is a relatively stable aromatic system. Common fragmentations of thiophene derivatives involve the loss of C₂H₂S or CS moieties. researchgate.netresearchgate.net
A plausible fragmentation scheme would involve an initial dehydration, followed by cleavage of the side chain or ring fragmentation. High-resolution mass spectrometry would be crucial for determining the elemental composition of each fragment ion, thereby confirming the proposed fragmentation pathways.
Table 1: Predicted MS/MS Fragmentation Data for [C₁₁H₁₆OS+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 197.10 | 179.09 | H₂O | Ion resulting from dehydration |
| 197.10 | 111.04 | C₅H₈O | Thiophen-3-ylethyl cation |
| 197.10 | 97.03 | C₆H₉O | Thiophen-3-yl cation |
| 179.09 | 83.02 | C₅H₈S | Fragment from cyclopentene (B43876) ring |
Note: The m/z values are hypothetical and would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
The crystal packing is expected to be significantly influenced by hydrogen bonding interactions involving the hydroxyl group of the cyclopentanol ring. It is anticipated that molecules will form hydrogen-bonded chains or more complex networks, with the O-H group acting as both a hydrogen bond donor and acceptor. chemicalbook.com The cyclopentanol ring itself is likely to adopt an envelope or twist conformation to minimize steric strain. chemicalbook.com
Furthermore, the thiophene ring may participate in weaker intermolecular interactions, such as C-H···π and π-π stacking, which would further stabilize the crystal lattice. researchgate.net The relative orientation of the cyclopentanol and thiophene rings will be a key structural feature determined by this analysis. Disorder in the thiophene ring, where it flips by 180°, is a common phenomenon in the crystal structures of thiophene derivatives and might be observed. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
| Key Hydrogen Bond (O-H···O) (Å) | 2.8 |
Note: This data is illustrative and represents plausible values for a molecule of this type.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)
This compound possesses two chiral centers, at C-1 and C-2 of the cyclopentanol ring, and therefore can exist as four possible stereoisomers. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemistry of a molecule and can be used to assign the absolute configuration of each chiral center. mdpi.com
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The thiophene ring acts as a chromophore, and its electronic transitions will give rise to CD signals if it is perturbed by the chiral environment of the cyclopentanol ring. The spatial arrangement of the thiophene ring relative to the chiral centers will dictate the sign and intensity of the Cotton effects in the ECD spectrum.
The ECD spectrum of a specific enantiomer would be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). By comparing the experimental spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration can be unambiguously assigned. The observed Cotton effects are a result of the coupling between the electric transition dipole moments of the thiophene chromophore and the chiral environment. tandfonline.com The conformation of the ethyl side chain, which dictates the proximity and orientation of the thiophene ring to the chiral centers, will have a significant impact on the resulting ECD spectrum.
Table 3: Illustrative ECD Data and Correlation with Absolute Configuration
| Stereoisomer | Predicted λ_max (nm) | Predicted Δε (L·mol⁻¹·cm⁻¹) |
| (1R, 2R) | 235 | +5.2 |
| (1S, 2S) | 235 | -5.2 |
| (1R, 2S) | 240 | -3.8 |
| (1S, 2R) | 240 | +3.8 |
Note: The spectral data presented is hypothetical and serves to illustrate the principle of using ECD for absolute configuration assignment.
Computational and Theoretical Studies of 2 2 Thiophen 3 Yl Ethyl Cyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. mdpi.com For 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, can elucidate several key electronic features. researchgate.net
One of the primary applications of DFT is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For thiophene-containing compounds, the HOMO is typically delocalized over the π-system of the thiophene (B33073) ring, indicating that this moiety is the primary site for electrophilic attack. researchgate.net The LUMO, conversely, would also be expected to have significant contributions from the thiophene ring.
DFT calculations also allow for the generation of a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of high electron density around the sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group, making them potential sites for interaction with electrophiles or for hydrogen bonding.
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed information about charge distribution and intramolecular interactions. nih.gov This analysis can quantify the stabilization energies arising from hyperconjugative interactions, such as those between the lone pairs of the oxygen and sulfur atoms and adjacent anti-bonding orbitals.
A hypothetical data table summarizing typical DFT-calculated parameters for a molecule like this compound is presented below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability, site of oxidation |
| LUMO Energy | -0.8 eV | Electron-accepting capability, site of reduction |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Molecular polarity and intermolecular interactions |
Note: These values are illustrative and would require specific calculations for confirmation.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating electronic properties. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation, which is important for a precise understanding of molecular energies and properties.
While computationally more demanding, ab initio calculations can be used to refine the geometric and electronic parameters obtained from DFT. For instance, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for obtaining highly accurate single-point energies. nih.gov These methods could be employed to calculate precise values for properties such as the dipole moment and polarizability of this compound, which are crucial for understanding its interaction with external electric fields and its non-linear optical properties.
Conformational Analysis and Determination of Energy Minima
The flexibility of the ethyl chain and the cyclopentanol (B49286) ring in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.
The cyclopentane (B165970) ring is known to adopt non-planar conformations, primarily the "envelope" and "half-chair" forms, to relieve ring strain. researchgate.net The position of the hydroxyl group (axial or equatorial) and the ethylthiophene substituent will significantly influence the relative stability of these conformers. researchgate.net Furthermore, rotation around the C-C single bonds of the ethyl linker introduces additional degrees of freedom.
Computational methods, including both molecular mechanics and quantum chemical calculations, can be used to systematically explore the potential energy surface of the molecule. By performing geometry optimizations starting from various initial structures, it is possible to locate the different stable conformers and calculate their relative energies. The most stable conformer will be the one with the lowest energy, and its geometry will dictate the molecule's predominant shape in the gas phase or in non-polar solvents. Intramolecular hydrogen bonding between the hydroxyl group and the thiophene ring might also play a role in stabilizing certain conformations.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C of ethyl chain) | OH Group Orientation |
| 1 | 0.00 | ~180° (anti) | Equatorial |
| 2 | 1.25 | ~60° (gauche) | Equatorial |
| 3 | 2.10 | ~180° (anti) | Axial |
Note: This table presents a hypothetical conformational analysis. Actual values would depend on the level of theory used.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. researchgate.net
For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This would show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic parts, and the C-S stretching vibration of the thiophene ring. nih.gov Comparing the calculated and experimental spectra can aid in the assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ucm.cl These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with an experimental NMR spectrum, one can assign the signals to specific atoms, which is particularly useful for complex molecules with overlapping peaks.
Furthermore, computational methods can predict UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov For this molecule, the transitions would likely be of a π → π* nature, localized on the thiophene ring.
| Spectroscopic Technique | Predicted Key Features |
| IR Spectroscopy | O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹), Aliphatic C-H stretch (~2900 cm⁻¹) |
| ¹H NMR | Signals for thiophene protons (δ 7.0-7.5), carbinol proton (δ ~3.5-4.0), aliphatic protons (δ 1.0-2.5) |
| ¹³C NMR | Signals for thiophene carbons (δ 120-140), carbinol carbon (δ ~70-80), aliphatic carbons (δ 20-40) |
Note: These are general predictions and would need to be confirmed by specific calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a way to study the mechanisms of chemical reactions at a molecular level. mdpi.com For this compound, several types of reactions could be investigated. For example, the oxidation of the secondary alcohol to a ketone or the electrophilic substitution on the thiophene ring are plausible transformations.
By modeling the reaction pathway, it is possible to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states. rsc.org
For instance, in a hypothetical oxidation reaction, computational modeling could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the energies of all intermediates and transition states, a detailed energy profile of the reaction can be constructed, providing valuable insights into the reaction's feasibility and kinetics.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.gov
An MD simulation of this compound in a solvent, such as water or an organic solvent, could reveal how the molecule behaves in a condensed phase. It would show the flexibility of the molecule, the dynamics of intramolecular hydrogen bonding, and the formation of intermolecular hydrogen bonds with solvent molecules.
Furthermore, MD simulations can be used to study the interactions of this molecule with other molecules or with a biological target, such as a protein. By simulating the system over a period of nanoseconds or even microseconds, it is possible to observe how the molecule binds to a receptor and to calculate the binding free energy, which is a measure of the binding affinity.
Advanced Applications of 2 2 Thiophen 3 Yl Ethyl Cyclopentan 1 Ol in Complex Organic Synthesis
Role as a Chiral Building Block in Target-Oriented Synthesis (e.g., Natural Products)
The stereochemistry of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is a pivotal aspect of its utility as a chiral building block. In target-oriented synthesis, particularly for complex molecules like natural products or chiral drugs, establishing the correct stereoisomerism is fundamental to the molecule's biological activity. The cyclopentanol (B49286) moiety of this compound contains chiral centers, and its enantiomerically pure forms are highly sought after for stereoselective synthesis.
A significant application of chiral alcohols, such as the title compound, is in the synthesis of bioactive terpenes. For example, enantiomeric forms of similar cyclic alcohols serve as key building blocks for the stereoselective preparation of natural terpenes, where the cyclization of chiral precursors dictates the final stereochemistry. mdpi.comresearchgate.net The synthesis of fully functionalized cyclopentanes, which are core structures in many natural products, often relies on the strategic functionalization of simple five-membered carbocyclic starting materials like cyclopentanol derivatives. oregonstate.edu The defined stereochemistry of the hydroxyl and the side-chain groups on the cyclopentane (B165970) ring allows for precise control over the three-dimensional architecture of the final target molecule, making it an invaluable tool in asymmetric synthesis.
Precursor to Structurally Diverse Heterocyclic Compounds and Scaffolds
The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. sci-hub.senih.govrroij.com Consequently, this compound is an excellent precursor for the synthesis of structurally diverse heterocyclic systems. The thiophene ring can undergo various transformations, such as electrophilic substitution, metalation, and cross-coupling reactions, to introduce further complexity.
Moreover, the cyclopentanol portion can be chemically manipulated to construct fused or spirocyclic heterocyclic systems. The hydroxyl group can be converted into a leaving group for substitution reactions or oxidized to a ketone to enable a different set of chemical transformations. For instance, derivatives of 2-acetylthiophenes serve as versatile intermediates for preparing new biologically active thiophene analogues. mdpi.com The combination of the reactive thiophene ring and the modifiable cyclopentanol group allows for the generation of novel molecular scaffolds, which are essential for drug discovery and development programs. nih.govmdpi.com Thiophene derivatives are foundational in creating fused heterocyclic systems like thieno[3,2-b]thiophenes and various thiazinanes, showcasing the structural diversity achievable from thiophene-containing precursors. mdpi.comnih.gov
Utilization in the Development of Fine Chemicals and Functional Materials
The development of fine chemicals, such as active pharmaceutical ingredients (APIs) and specialized organic materials, often requires sophisticated building blocks that can impart specific properties to the final product. This compound fits this role due to the unique combination of its constituent parts. The thiophene ring is a key component in many organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs), due to its electronic properties.
The cyclopentane unit provides a robust, non-aromatic scaffold that can influence the solubility, conformational flexibility, and packing of molecules in the solid state. This is particularly relevant in the design of functional materials where molecular organization dictates macroscopic properties. The synthesis of thiophene-based trimers and other oligomers for bioapplications often involves intermediates with functionalized alkyl side chains, similar to the structure of this compound. nih.gov The ability to modify both the thiophene and cyclopentanol moieties allows for the fine-tuning of electronic and physical properties, making it a valuable precursor in materials science.
Design and Synthesis of Derivatives with Tailored Physicochemical Attributes
A key strategy in modern drug discovery and materials science is the synthesis of derivatives of a lead compound to optimize its properties. This compound is an ideal platform for such derivatization. Modifications can be targeted at several positions to alter physicochemical attributes like lipophilicity, polarity, and metabolic stability.
For example, the thiophene ring can be substituted at its vacant positions. The cyclopentanol's hydroxyl group can be esterified, etherified, or replaced with other functional groups, such as amines, to create a library of new compounds. chemscene.comcymitquimica.com The synthesis of fentanyl analogues, for instance, often involves the modification of core cyclic structures and the introduction of thiophene-containing side chains to modulate analgesic activity. nih.gov This systematic modification allows for the establishment of structure-activity relationships (SAR), guiding the design of molecules with enhanced performance for a specific application, be it therapeutic efficacy or material function.
Below is a table summarizing potential modifications and their expected impact on physicochemical properties:
| Modification Site | Type of Modification | Potential Physicochemical Impact |
| Thiophene Ring | Halogenation | Increased lipophilicity, altered electronic properties |
| Alkylation/Arylation | Increased steric bulk, modified solubility | |
| Introduction of polar groups (e.g., -NO2, -CN) | Increased polarity, altered receptor binding | |
| Cyclopentanol Ring | Esterification of -OH | Increased lipophilicity, potential for prodrug design |
| Etherification of -OH | Modified hydrogen bonding capacity, altered solubility | |
| Oxidation of -OH to ketone | Change in geometry, new reaction possibilities | |
| Substitution of -OH with -NH2 | Introduction of basicity, altered biological interactions | |
| Ethyl Linker | Chain extension/shortening | Altered spatial relationship between rings |
| Introduction of rigidity (e.g., double bond) | Conformational restriction, potentially higher binding affinity |
Integration into Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. The structure of this compound is well-suited for integration into such processes.
The hydroxyl group and the thiophene ring can participate in sequential reactions. For example, the alcohol could initiate a reaction, with the resulting intermediate's thiophene moiety then participating in a subsequent intramolecular cyclization. Thiophene S,S-dioxides, derived from thiophenes, have been utilized in cascade inverse electron demand Diels-Alder reactions for the collective synthesis of illudalane sesquiterpenes. nih.gov While specific examples involving this compound are not extensively documented, its functional groups are analogous to those used in known MCRs for the synthesis of thiophene derivatives and other complex heterocyclic systems. researchgate.netnih.gov The potential for this compound to act as a linchpin in convergent synthetic strategies highlights its advanced utility in modern organic chemistry.
Future Research Directions and Emerging Trends for 2 2 Thiophen 3 Yl Ethyl Cyclopentan 1 Ol
Development of Green and Sustainable Synthetic Methodologies
Future synthetic efforts towards 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol and its derivatives will likely prioritize green and sustainable chemistry principles. This involves the development of methods that are atom-economical, energy-efficient, and utilize renewable resources and non-hazardous solvents.
One promising avenue is the use of biocatalysis for the stereoselective synthesis of the cyclopentanol (B49286) core. Enzymes such as ketoreductases can facilitate the asymmetric reduction of a corresponding cyclopentanone (B42830) precursor to yield specific stereoisomers of the alcohol. nih.govresearchgate.net The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure), high enantioselectivity, and the use of water as a solvent, which significantly reduces the environmental impact compared to traditional chemical reductions. nih.govlongdom.org
For the construction and functionalization of the thiophene (B33073) ring, modern catalytic methods such as direct C-H bond functionalization are expected to play a crucial role. mdpi.comnih.gov These methods avoid the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and waste generation. Palladium-catalyzed C-H arylation, for instance, could be explored to introduce substituents onto the thiophene ring in a highly efficient manner. rsc.org
Furthermore, photoredox catalysis offers a sustainable approach for forming key bonds within the molecule. digitellinc.comnih.gov Visible-light-mediated reactions can be employed for various transformations, including the synthesis of alcohols and the functionalization of heterocyclic systems under mild conditions. acs.orgethz.ch
| Green Synthetic Approach | Potential Application for Target Compound | Key Advantages |
| Biocatalysis (e.g., Ketoreductases) | Asymmetric synthesis of the cyclopentanol moiety | High enantioselectivity, mild conditions, aqueous media nih.govlongdom.org |
| Direct C-H Functionalization | Modification of the thiophene ring | Atom economy, reduced synthetic steps, less waste mdpi.comrsc.org |
| Photoredox Catalysis | Formation of C-C bonds or alcohol synthesis | Use of visible light, mild conditions, novel reactivity digitellinc.comnih.gov |
| Green Solvents | Use of bio-based or recyclable solvents in synthesis | Reduced environmental impact and toxicity |
Exploration of Unconventional Reactivity and Catalysis
The unique combination of a thiophene ring and a cyclopentanol in this compound opens up possibilities for exploring unconventional reactivity. The thiophene moiety is known for its rich electronic properties and can engage in various chemical transformations. Future research could focus on the selective C-H activation at different positions of the thiophene ring to introduce new functional groups, leading to a library of derivatives with diverse properties. nih.govresearchgate.net The development of regioselective functionalization methods would be a key challenge and a significant achievement. rsc.org
The cyclopentanol portion of the molecule also offers avenues for novel reactions. For instance, photoredox catalysis can be used to generate alkoxy radicals from alcohols, which can then participate in ring-expansion or C-C bond-forming reactions. digitellinc.comdiva-portal.org This could allow for the transformation of the cyclopentanol ring into other carbocyclic systems.
Moreover, the compound itself could be investigated as a ligand in catalysis. The sulfur atom in the thiophene ring and the oxygen atom of the alcohol group can act as coordination sites for metal centers. Chiral versions of the compound could be employed as ligands in asymmetric catalysis, potentially enabling new enantioselective transformations.
| Area of Exploration | Specific Research Focus | Potential Outcome |
| Unconventional Reactivity | Selective C-H functionalization of the thiophene ring | Access to novel derivatives with tailored properties nih.govrsc.org |
| Photoredox-mediated reactions of the cyclopentanol moiety | Ring expansion or further functionalization of the carbocyclic core digitellinc.comdiva-portal.org | |
| Catalysis | Use as a chiral ligand in asymmetric synthesis | Development of new catalytic systems for enantioselective reactions |
| Application in materials science | Synthesis of novel thiophene-based polymers or organic frameworks mdpi.com |
Advanced Characterization Techniques for Elucidating Complex Structural Features
The structure of this compound contains at least two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The precise determination of the absolute and relative stereochemistry is crucial for understanding its properties and potential applications. Future research will rely on advanced characterization techniques to resolve and analyze these complex structural features.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be an indispensable tool. creative-biostructure.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity within the molecule. For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY) will be critical, as they provide information about the spatial proximity of different protons. creative-biostructure.com
The separation and analysis of the different stereoisomers will necessitate the use of chiral chromatography . High-performance liquid chromatography (HPLC) with chiral stationary phases can be developed to resolve the enantiomers and diastereomers, allowing for their individual characterization and evaluation.
Integration of Artificial Intelligence and Machine Learning in Chemical Research on the Compound
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. nih.gov For a novel compound like this compound, these computational tools can significantly accelerate its investigation.
Retrosynthesis prediction algorithms can be employed to design efficient and novel synthetic routes. nih.govarxiv.orgmit.edu By leveraging vast databases of chemical reactions, AI tools can propose synthetic pathways that may not be immediately obvious to a human chemist, potentially leading to more sustainable and cost-effective methods of production. chemrxiv.org
Furthermore, ML models can be used to predict the physicochemical and biological properties of the compound and its derivatives. researchgate.netnih.gov By training models on datasets of similar thiophene-containing molecules, it is possible to estimate properties such as solubility, reactivity, and potential biological activity. nih.gov This can help in prioritizing which derivatives to synthesize and test, thereby streamlining the research and development process.
| AI/ML Application | Specific Tool/Technique | Potential Impact on Research |
| Synthetic Route Design | Retrosynthesis Prediction Models | Discovery of novel and more efficient synthetic pathways nih.govarxiv.orgmit.edu |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Guiding the design of derivatives with desired properties researchgate.netnih.gov |
| Reaction Optimization | Machine learning algorithms for predicting reaction outcomes | Faster optimization of reaction conditions, leading to higher yields and purity |
| Data Analysis | AI-driven analysis of spectroscopic data | Assisting in the rapid and accurate elucidation of complex structures |
Theoretical Advancements in Predicting Novel Reactivity and Properties
Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. For this compound, these methods can offer deep insights into its structure, reactivity, and properties.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and predict the most likely sites for chemical reactions. researchgate.net For example, DFT can determine the relative reactivity of the different positions on the thiophene ring towards electrophilic substitution. It can also be used to model reaction mechanisms, providing a theoretical basis for observed reactivity or guiding the design of new reactions. nih.govrsc.org
Conformational analysis using computational methods is essential for understanding the three-dimensional shape of the molecule and its stereoisomers. nih.govnih.govresearchgate.net The preferred conformations of the cyclopentane (B165970) ring and the orientation of the thiophene-ethyl side chain can significantly influence the molecule's properties and interactions with other molecules. researchgate.net
Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts. researchgate.net This can be a valuable tool in conjunction with experimental data for the definitive assignment of the structure and stereochemistry of the synthesized compounds.
| Theoretical Method | Research Question to Address | Expected Insight |
| Density Functional Theory (DFT) | Reactivity of the thiophene and cyclopentanol moieties | Prediction of reaction sites and mechanisms researchgate.netnih.gov |
| Electronic properties (e.g., HOMO/LUMO energies) | Understanding of potential applications in materials science | |
| Conformational Analysis | 3D structure and stability of stereoisomers | Insight into how shape influences properties and biological activity nih.govnih.gov |
| Spectroscopic Prediction | Calculation of NMR and other spectral data | Aid in the structural elucidation and verification of experimental results researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
